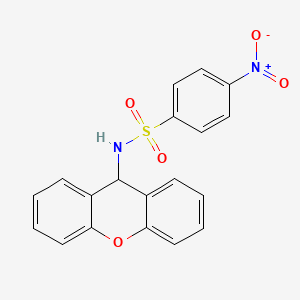![molecular formula C17H18ClNOS2 B5014266 N-{2-[(3-chlorobenzyl)thio]ethyl}-2-(phenylthio)acetamide](/img/structure/B5014266.png)
N-{2-[(3-chlorobenzyl)thio]ethyl}-2-(phenylthio)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(3-chlorobenzyl)thio]ethyl}-2-(phenylthio)acetamide, also known as CAPT, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CAPT is a thiol-containing compound that has been studied for its ability to inhibit the activity of certain enzymes, making it a promising candidate for the treatment of various diseases. In
Mécanisme D'action
The mechanism of action of N-{2-[(3-chlorobenzyl)thio]ethyl}-2-(phenylthio)acetamide involves the inhibition of certain enzymes. In the case of Alzheimer's disease, this compound inhibits the activity of acetylcholinesterase, leading to the accumulation of acetylcholine in the brain. This results in improved cognitive function. In the case of cancer, this compound inhibits the activity of histone deacetylases, leading to the dysregulation of gene expression and the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In the case of Alzheimer's disease, this compound has been shown to improve cognitive function and memory. In the case of cancer, this compound has been shown to inhibit cancer cell growth and induce cell death.
Avantages Et Limitations Des Expériences En Laboratoire
N-{2-[(3-chlorobenzyl)thio]ethyl}-2-(phenylthio)acetamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes, making it a useful tool for studying intracellular processes. It is also relatively easy to synthesize, making it readily available for research purposes.
However, there are also limitations to using this compound in lab experiments. It has been shown to have low solubility in water, which can make it difficult to work with in aqueous solutions. It also has a short half-life, which can make it challenging to study its long-term effects.
Orientations Futures
There are several future directions for the study of N-{2-[(3-chlorobenzyl)thio]ethyl}-2-(phenylthio)acetamide. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the final product. Another area of research is the exploration of the potential therapeutic applications of this compound in other diseases, such as Parkinson's disease and Huntington's disease. Additionally, further studies are needed to investigate the long-term effects of this compound and its potential toxicity.
Méthodes De Synthèse
The synthesis of N-{2-[(3-chlorobenzyl)thio]ethyl}-2-(phenylthio)acetamide involves the reaction of 2-chloroethylamine hydrochloride with 3-chlorobenzyl mercaptan to form N-[2-(3-chlorobenzylthio)ethyl]amine. This intermediate is then reacted with phenylthioacetic acid to form this compound. The synthesis method has been optimized to yield high purity and high yield of the final product.
Applications De Recherche Scientifique
N-{2-[(3-chlorobenzyl)thio]ethyl}-2-(phenylthio)acetamide has been studied for its potential therapeutic applications in various diseases. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain. This makes it a potential candidate for the treatment of Alzheimer's disease, as the accumulation of acetylcholine in the brain is associated with improved cognitive function.
This compound has also been studied for its potential anti-cancer properties. It has been shown to inhibit the activity of histone deacetylases, enzymes that are involved in the regulation of gene expression. This makes it a potential candidate for the treatment of various types of cancer, as the dysregulation of gene expression is a hallmark of cancer.
Propriétés
IUPAC Name |
N-[2-[(3-chlorophenyl)methylsulfanyl]ethyl]-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNOS2/c18-15-6-4-5-14(11-15)12-21-10-9-19-17(20)13-22-16-7-2-1-3-8-16/h1-8,11H,9-10,12-13H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBVUBDZNMYAKDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NCCSCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methoxy-4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl methanesulfonate](/img/structure/B5014203.png)
![1-[4-(methylthio)benzyl]-4-(3-pyridinylcarbonyl)piperazine oxalate](/img/structure/B5014217.png)
![7-(4-bromobenzyl)-1,5-dimethyl-N-phenyl-3,7-diazabicyclo[3.3.1]nonane-3-carbothioamide](/img/structure/B5014219.png)

![methyl 4-[(6,6-dimethyl-1-phenyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)amino]-4-oxobutanoate](/img/structure/B5014244.png)
![ethyl N-(3-{5-[2-(4-methoxyphenyl)ethyl]-1,3,4-oxadiazol-2-yl}propanoyl)-beta-alaninate](/img/structure/B5014246.png)
![N-(4-chlorobenzyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5014250.png)

![N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]isonicotinamide](/img/structure/B5014265.png)
![1-(diphenylmethyl)-4-[(3-methylphenoxy)acetyl]piperazine hydrochloride](/img/structure/B5014268.png)
![ethyl 4-ethyl-5-methyl-2-{[(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B5014269.png)
![1-(2-bromo-4,5-dimethoxybenzyl)-4-[3-(trifluoromethyl)phenyl]piperazine hydrochloride](/img/structure/B5014275.png)
![1-ethoxy-2-{2-[2-(4-nitrophenoxy)ethoxy]ethoxy}benzene](/img/structure/B5014278.png)